A Deep Dive into Polymyxins: The Contrasting Mechanisms of Colistimethate Sodium and Colistin
A Deep Dive into Polymyxins: The Contrasting Mechanisms of Colistimethate Sodium and Colistin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of a Prodrug and its Potent Offspring
In the era of escalating multidrug resistance, the polymyxin class of antibiotics, particularly colistin, has been resurrected as a last-resort treatment for infections caused by formidable Gram-negative pathogens.[1][2] However, the clinical administration of colistin is not straightforward and involves its less toxic prodrug, colistimethate sodium (CMS), also known as colistin sodium methanesulfonate.[1][3] This guide delves into the distinct chemical natures and mechanisms of action of these two related yet fundamentally different molecules.
Colistimethate sodium is a derivative of colistin, produced by the reaction of colistin with formaldehyde and sodium bisulfite.[1][4][5] This process results in the addition of sulfomethyl groups to the primary amine groups of colistin, rendering the molecule inactive and less toxic.[1][3][6] It is this inactive form that is administered to patients. In aqueous solutions and in vivo, CMS undergoes hydrolysis to generate a complex mixture of partially sulfomethylated derivatives and, ultimately, the active antibacterial agent, colistin.[1][3]
Figure 1: Conversion of the inactive prodrug, colistimethate sodium (CMS), to the active antibiotic, colistin, via spontaneous hydrolysis.
Comparative Analysis of Core Mechanisms
The fundamental difference between colistimethate sodium and colistin lies in their activity. CMS is an inactive prodrug, while colistin is a potent bactericidal agent.[2][3][7] The mechanism of action, therefore, exclusively pertains to colistin, which is generated from CMS after administration.
The Direct Assault of Colistin on the Gram-Negative Bacterial Membrane
The bactericidal activity of colistin is a rapid and potent process that targets the structural integrity of the Gram-negative bacterial cell envelope.[8][9] The primary target of colistin is the lipopolysaccharide (LPS) present in the outer membrane of these bacteria.[10][11][12]
The mechanism can be dissected into the following key stages:
-
Electrostatic Attraction: Colistin is a polycationic peptide, possessing multiple positively charged diaminobutyric acid residues.[1][11] This allows for a strong electrostatic interaction with the negatively charged phosphate groups of the lipid A component of LPS.[10][11]
-
Displacement of Divalent Cations: The initial binding of colistin competitively displaces divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer by cross-linking adjacent LPS molecules.[1][9][10][11] This displacement destabilizes the outer membrane.
-
Membrane Permeabilization and Disruption: Following the initial electrostatic interaction and cation displacement, the hydrophobic fatty acid tail of the colistin molecule inserts itself into the hydrophobic regions of the bacterial membrane.[11] This "detergent-like" action disrupts the packing of the lipid bilayers, leading to increased permeability of the outer membrane.[1][8][9] This allows colistin to penetrate the inner membrane, where it further disrupts the phospholipid bilayer, leading to the leakage of essential intracellular contents and ultimately, cell death.[9][11]
Figure 2: The multi-step mechanism of action of colistin against the outer membrane of Gram-negative bacteria.
A Summary of Key Differences
| Feature | Colistimethate Sodium (CMS) | Colistin |
| Chemical Nature | Anionic prodrug with sulfomethyl groups.[1] | Polycationic peptide antibiotic.[1][11] |
| Activity | Inactive until hydrolyzed in vivo/in vitro.[2][3][6] | Potent bactericidal activity against Gram-negative bacteria.[7][13] |
| Toxicity | Less toxic than colistin.[1][3] | Associated with nephrotoxicity and neurotoxicity.[1][7][9] |
| Mechanism of Action | None directly; acts as a delivery system for colistin. | Disrupts the bacterial outer and inner membranes by targeting LPS.[1][8][11] |
| Route of Administration | Intravenous, intramuscular, or inhaled.[1] | Generated in vivo from CMS. Topical and oral forms exist as colistin sulfate.[1] |
| Pharmacokinetics | Eliminated by the kidneys.[1][3] | Eliminated by non-renal mechanisms.[1] |
Experimental Methodologies for Elucidating the Mechanism of Action
A comprehensive understanding of the mechanisms of colistin and CMS requires a suite of in vitro and in vivo experiments. Below are key protocols that are central to research in this area.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution (BMD) method is the gold standard for determining the MIC of colistin.[14][15][16]
Methodology:
-
Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile distilled water.
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[14] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.[14]
-
Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[14]
Protocol 2: Time-Kill Curve Analysis
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time.
Methodology:
-
Bacterial Culture Preparation: Grow the test organism to the logarithmic phase in CAMHB.
-
Exposure to Colistin: Add colistin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial cultures. Include a growth control without any antibiotic.
-
Sampling and Plating: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate on appropriate agar plates.
-
Colony Counting: After incubation, count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each colistin concentration. A ≥3-log₁₀ decrease in CFU/mL is indicative of bactericidal activity.
Figure 3: A representative experimental workflow for investigating the antimicrobial activity and mechanism of action of colistin.
Conclusion
Colistimethate sodium and colistin, while chemically related, play distinct roles in antibacterial therapy. CMS serves as an inactive and less toxic prodrug that, upon administration, hydrolyzes to release the active and potent colistin. The bactericidal mechanism of colistin is a direct and aggressive assault on the Gram-negative bacterial membrane, initiated by electrostatic interactions with LPS and culminating in membrane disruption and cell death. A thorough understanding of these distinct properties and mechanisms is paramount for the rational design of dosing regimens and the development of novel strategies to combat multidrug-resistant infections.
References
-
Colistin - Wikipedia. [Link]
-
Colistin Resistance Mechanism and Management Strategies of Colistin-Resistant Acinetobacter baumannii Infections - MDPI. [Link]
-
Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria - PMC. [Link]
-
Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. [Link]
-
Molecular Mechanisms of Colistin Resistance in Klebsiella pneumoniae Causing Bacteremia from India—A First Report - Frontiers. [Link]
-
Understanding Recent Developments in Colistin Resistance: Mechanisms, Clinical Implications, and Future Perspectives - MDPI. [Link]
-
What is the detailed mechanism of action of Colistin (polymyxin E) and the mechanisms of resistance to Colistin? - Dr.Oracle. [Link]
-
What is the mechanism of Colistimethate Sodium? - Patsnap Synapse. [Link]
-
Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | bioRxiv. [Link]
-
Pharmacokinetics and Pharmacodynamics of Colistin Methanesulfonate in Healthy Chinese Subjects after Multi-Dose Regimen - MDPI. [Link]
-
Pharmacokinetics of colistin in patients with multidrug-resistant Gram-negative infections: A pilot study - Indian Journal of Medical Research. [Link]
-
Chemical structure of colistin (left) and colistimethate sodium (right) 1 - ResearchGate. [Link]
-
Harder, better, faster, stronger: Colistin resistance mechanisms in Escherichia coli | PLOS Genetics - Research journals. [Link]
-
Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Chemical structure of colistin is composed of three parts:(A)... - ResearchGate. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Colistin - PubMed. [Link]
-
Comparison of efficacy and safety of Colistimethate Sodium and polymyx | IDR. [Link]
-
Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing. [Link]
-
In Vivo Pharmacokinetics/Pharmacodynamics of Colistin and Imipenem in Pseudomonas aeruginosa Biofilm Infection | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Colistimethate sodium - AERU - University of Hertfordshire. [Link]
-
Colistin | C52H98N16O13 | CID 5311054 - PubChem - NIH. [Link]
-
Colistimethate Sodium | C45H85N13O10 | CID 44585614 - PubChem. [Link]
-
Colistimethate Sodium: Uses, Side Effects & Dosage | Healio. [Link]
-
colistin | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Colistin (colistimethate) - IDStewardship. [Link]
-
Colistin (Polymyxin E or Colistimethate)). [Link]
-
Colistimethate sodium, 1 million International Units (IU), powder for solution for injection or infusion. - Drugs.com. [Link]
-
Review of Colistin Susceptibility Testing with Current Data - Mediterranean Journal of Infection Microbes and Antimicrobials. [Link]
-
How to do Colistin dose conversion: Colistin base activity to Colistimethate sodium (CBA to CMS) - YouTube. [Link]
-
Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria - National Centre for Disease Control. [Link]
-
Expert consensus protocol on colistin resistance detection and characterisation for the survey of carbapenem - ECDC. [Link]
-
Antimicrobial Susceptibility Testing for Colistin: Extended Application of Novel Quantitative and Morphologic Assay Using Scanning Electron Microscopy - PMC. [Link]
-
High Dose Colistimethate Sodium (Colistin) in Adults – Consensus Guidance. [Link]
Sources
- 1. Colistin - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colistimethate sodium [sitem.herts.ac.uk]
- 6. Colistimethate Sodium: Uses, Side Effects & Dosage | Healio [healio.com]
- 7. idstewardship.com [idstewardship.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Colistimethate Sodium? [synapse.patsnap.com]
- 10. Colistin Resistance Mechanism and Management Strategies of Colistin-Resistant Acinetobacter baumannii Infections | MDPI [mdpi.com]
- 11. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. selleckchem.com [selleckchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mjima.org [mjima.org]
- 16. Antimicrobial Susceptibility Testing for Colistin: Extended Application of Novel Quantitative and Morphologic Assay Using Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
